Schisanwilsonin I
Schisanwilsonin I
Seven new dibenzocyclooctane lignans, schisanwilsonins A–G (1–7), were isolated from the fruits of Schisandra wilsoniana, together with five known lignans (8–12). The structures of these new compounds were elucidated by spectroscopic methods including 2D-NMR techniques. The 12 lignans were tested for anti-hepatitis B virus (HBV) activity in vitro. Schisanwilsonin D, schisantherin C, deoxyschizandrin and (+)-gomisin K3 showed anti-HBV activity. 9 exhibited the most potent anti-HBV activity with potency against HBsAg and HBeAg secretion by 59.7% and 34.7%, respectively, at 50ug/ml.
Brand Name:
Vulcanchem
CAS No.:
1181216-84-1
VCID:
VC21209256
InChI:
InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28+/m0/s1
SMILES:
CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC
Molecular Formula:
C28H34O9
Molecular Weight:
514.6 g/mol
Schisanwilsonin I
CAS No.: 1181216-84-1
Cat. No.: VC21209256
Molecular Formula: C28H34O9
Molecular Weight: 514.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Seven new dibenzocyclooctane lignans, schisanwilsonins A–G (1–7), were isolated from the fruits of Schisandra wilsoniana, together with five known lignans (8–12). The structures of these new compounds were elucidated by spectroscopic methods including 2D-NMR techniques. The 12 lignans were tested for anti-hepatitis B virus (HBV) activity in vitro. Schisanwilsonin D, schisantherin C, deoxyschizandrin and (+)-gomisin K3 showed anti-HBV activity. 9 exhibited the most potent anti-HBV activity with potency against HBsAg and HBeAg secretion by 59.7% and 34.7%, respectively, at 50ug/ml. |
|---|---|
| CAS No. | 1181216-84-1 |
| Molecular Formula | C28H34O9 |
| Molecular Weight | 514.6 g/mol |
| IUPAC Name | [(8S,9R,10S)-9-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-8-yl] (E)-2-methylbut-2-enoate |
| Standard InChI | InChI=1S/C28H34O9/c1-9-14(2)27(29)37-26-17-12-18(31-5)22(32-6)25(34-8)21(17)20-16(10-15(3)28(26,4)30)11-19-23(24(20)33-7)36-13-35-19/h9,11-12,15,26,30H,10,13H2,1-8H3/b14-9+/t15-,26-,28+/m0/s1 |
| Standard InChI Key | BKGUPIVDQHHVMV-OUJBPAAASA-N |
| Isomeric SMILES | C/C=C(\C)/C(=O)O[C@H]1C2=CC(=C(C(=C2C3=C(C4=C(C=C3C[C@@H]([C@@]1(C)O)C)OCO4)OC)OC)OC)OC |
| SMILES | CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |
| Canonical SMILES | CC=C(C)C(=O)OC1C2=CC(=C(C(=C2C3=C(C4=C(C=C3CC(C1(C)O)C)OCO4)OC)OC)OC)OC |
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